

A Comparative Guide to In Vivo Bioequivalence of (R,R)-Glycopyrrolate Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bioequivalence of different oral formulations of glycopyrrolate, a compound existing as a racemic mixture of stereoisomers, including the (R,R)-enantiomer. The information presented is based on publicly available data from regulatory submissions and clinical trial reports. While the studies cited primarily investigate the bioequivalence of the racemic mixture, this data is currently the principal basis for regulatory approval and therapeutic equivalence assessment.

Data Presentation: Pharmacokinetic Comparison

The following tables summarize the key pharmacokinetic parameters from in vivo bioequivalence and relative bioavailability studies comparing different oral formulations of glycopyrrolate.

Table 1: Relative Bioavailability of Glycopyrrolate Oral Solution vs. Oral Tablet[1]



| Parameter | Glycopyrrolate Oral Solution (1 mg/5mL) | Marketed Glycopyrrolate Oral Tablet | % Difference (Solution vs. Tablet) |
|---------------------------|---|---|--|
| Cmax | 23% Lower | Reference | -23% |
| AUC0-inf | 28% Lower | Reference | -28% |
| Mean Cmax (fasting) | 0.318 ng/mL | Not Reported | Not Applicable |
| Mean AUC0-24 (fasting) | 1.74 ng·hr/mL | Not Reported | Not Applicable |
| Mean Tmax (fasting) | 3.1 hours | Not Reported | Not Applicable |
| Mean Plasma Half-life | 3.0 hours | Not Reported | Not Applicable |

This study demonstrated that the oral solution was not bioequivalent to the approved tablet, with the oral solution showing lower overall exposure.[1]

Table 2: Relative Bioavailability of NRIM Limited's Glycopyrrolate Formulations (Protocol 13-021)

| Comparison | Parameter | Test/Reference Ratio (%) | 95% Confidence Interval |
|---|----------------------------|-----------------------------|----------------------------|
| Glycopyrrolate 1mg/5mL Oral Solution vs. ROBINUL FORTE® 2mg Tablets | Dose-adjusted AUC0- inf | 95.49% | 84.61% - 107.78% |
| Glycopyrrolate 2mg Tablets vs. Glycopyrronium bromide 1mg/5mL Oral Solution | Dose-adjusted AUC0- inf | 123.14% | 102.74% - 147.59% |

Table 3: Bioequivalence of Kinedexe 2mg Glycopyrrolate Tablets vs. Cuvposa® 1mg/5mL Oral Solution (Study 934-19)



| Parameter | Result | |
|--|--|--|
| Bioequivalence Assessment | Bioequivalent under fasting conditions | |
| Confidence Intervals for Cmax and AUC0-t | Within the acceptance criteria range | |

While the specific pharmacokinetic data for this study were not available in the reviewed documents, the study concluded that the 2mg tablet and the 1mg/5mL oral solution are bioequivalent.[2][3]

Experimental Protocols

Detailed methodologies for the key studies cited are provided below.

Study FH-00-02: Bioavailability of Glycopyrrolate Oral Solution vs. Marketed Tablet[1]

- Study Design: An open-label, randomized, single-dose, three-treatment, three-period crossover study.[1]
- Objective: To compare the bioavailability of a glycopyrrolate oral solution to a marketed tablet formulation under fasted conditions, and to assess the effect of food on the oral solution's bioavailability.[1]
- Subjects: Healthy adult volunteers.
- Treatments:
 - Test Formulation: Glycopyrrolate oral solution.
 - Reference Formulation: Marketed glycopyrrolate oral tablets (Robinul®).[1]
- Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to determine the plasma concentrations of glycopyrrolate.
- Analytical Method: A validated bioanalytical method was used to quantify glycopyrrolate in plasma samples. The lower limit of quantitation (LLOQ) was 10 pg/ml.[1]

Study 934-19: Bioequivalence of Kinedexe Tablets vs. Cuvposa® Oral Solution[2][4]



- Study Design: An open-label, balanced, randomized, single-dose, two-treatment, two-sequence, four-period, fully replicate crossover study.[2][4]
- Objective: To compare the rate and extent of absorption of a single dose of Glycopyrronium Bromide 2mg Tablets with Cuvposa® oral solution (1mg/5mL) under fasting conditions.[4]
- Subjects: Healthy adult human subjects.
- Treatments:
 - Test Product (T): One Glycopyrronium Bromide 2mg Tablet.
 - Reference Product (R): 10 mL of Cuvposa® (Glycopyrrolate) Oral Solution 1mg/5mL.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using a noncompartmental method of analysis.[2][4]

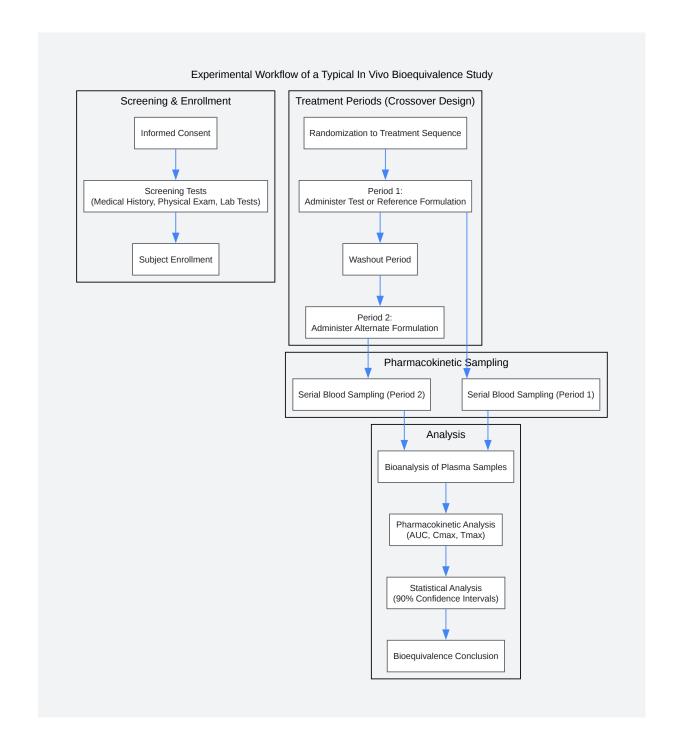
Protocol 13-021: Relative Bioavailability of NRIM Limited's Glycopyrrolate Formulations

- Study Design: A randomized, open-label, four-treatment, four-period, four-sequence, singledose, balanced, four-way crossover study.
- Objective: To compare the relative bioavailability of a 1mg/5mL oral solution and a 2mg tablet with ROBINUL FORTE® 2mg Tablets and another glycopyrronium bromide oral solution in healthy adult subjects under fasting conditions.
- Subjects: Healthy adult human subjects aged 18 to 45 years.
- Pharmacokinetic Analysis: Statistical comparison of the pharmacokinetic parameters was performed to assess the relative bioavailability.

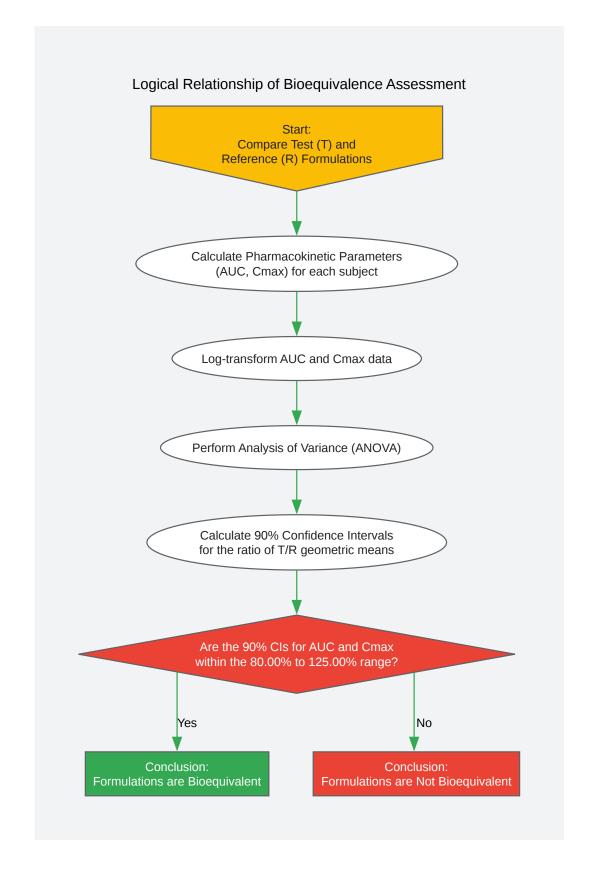
Mandatory Visualizations

The following diagrams illustrate the typical workflow of an in vivo bioequivalence study and the logical process of bioequivalence assessment.









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